4-Bromo-9,9-dimethyl-9,10-dihydroacridine molecular weight and formula
4-Bromo-9,9-dimethyl-9,10-dihydroacridine molecular weight and formula
High-Purity Synthon for Optoelectronics and Advanced Organic Materials [1]
Executive Summary
This technical guide profiles 4-Bromo-9,9-dimethyl-9,10-dihydroacridine , a critical halogenated building block used primarily in the synthesis of hole-transport materials (HTM) and Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs).[1] Unlike its more common 2-bromo or 2,7-dibromo analogs, the 4-bromo isomer offers unique steric properties due to the proximity of the bromine atom to the gem-dimethyl bridge.[1] This steric bulk induces orthogonal twisting in donor-acceptor (D-A) systems, a requisite feature for minimizing the singlet-triplet energy gap (
Physicochemical Characterization
The following data establishes the baseline identity of the molecule. Researchers must verify these parameters via ¹H-NMR and Mass Spectrometry upon acquisition to ensure isomeric purity, as the 2-bromo impurity is a common synthetic byproduct.[1]
| Parameter | Technical Specification |
| IUPAC Name | 4-Bromo-9,9-dimethyl-9,10-dihydroacridine |
| CAS Number | 2222130-32-5 |
| Molecular Formula | |
| Molecular Weight | 288.19 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in CHCl₃, THF, Toluene; Insoluble in Water |
| Melting Point | Typically >140°C (varies by polymorph/purity) |
| SMILES | CC1(C)C2=C(NC3=CC=CC=C31)C(Br)=CC=C2 (Position 4 adjacent to C9 bridge) |
Structural Analysis & Numbering
The numbering of the acridine core is non-intuitive.[1] In the 9,10-dihydroacridine system:
-
Position 9: The
carbon carrying the two methyl groups.[1] -
Position 4: The carbon on the benzenoid ring adjacent to the C9 bridgehead (ortho to the dimethyl group).[1]
Note: This position is sterically crowded compared to Position 2 (para to Nitrogen), making the 4-bromo derivative kinetically slower in cross-coupling reactions but thermodynamically valuable for inducing twist angles.[1]
Synthetic Logic & Retrosynthesis
The synthesis of the 4-bromo isomer is challenging because direct electrophilic bromination of 9,9-dimethyl-9,10-dihydroacridine (DMAC) overwhelmingly favors the 2-position (para to the amine).[1] Therefore, a Directed Ring Closure strategy is preferred over direct functionalization.[1]
Graphviz Diagram: Synthetic Pathway
The following diagram illustrates the logical flow for accessing the 4-bromo core and its subsequent application in Buchwald-Hartwig couplings.
Figure 1: Synthetic workflow moving from precursor cyclization to the final OLED material.[1][5] The 4-bromo position requires de novo ring construction or highly specific blocking groups to achieve high regioselectivity.[1]
Applications in OLED Technology
The primary utility of 4-Bromo-9,9-dimethyl-9,10-dihydroacridine lies in its role as a Donor (D) unit in Donor-Acceptor (D-A) molecules.[1]
Mechanism of Action: TADF
In Thermally Activated Delayed Fluorescence (TADF), the goal is to harvest non-emissive triplet excitons by converting them back to singlet states.[1]
-
Steric Control: The 4-bromo position allows for coupling at a site that forces the Donor and Acceptor moieties to twist almost 90° relative to each other.[1]
-
Orbital Separation: This orthogonality separates the Highest Occupied Molecular Orbital (HOMO) on the acridine donor from the Lowest Unoccupied Molecular Orbital (LUMO) on the acceptor.[1]
-
Result: Minimal orbital overlap leads to a vanishingly small
, facilitating Reverse Intersystem Crossing (RISC).[1]
Graphviz Diagram: D-A Orthogonality
Figure 2: The structural role of the C4-linkage in enforcing orthogonality between Donor and Acceptor, enabling the TADF mechanism.
Experimental Protocol: Buchwald-Hartwig Coupling
Context: This protocol describes coupling the 4-Bromo-9,9-dimethyl-9,10-dihydroacridine (aryl halide) with a secondary amine (e.g., carbazole or diphenylamine derivatives) to create an extended Hole Transport Material.[1][5]
Reagents:
-
Aryl Halide: 4-Bromo-9,9-dimethyl-9,10-dihydroacridine (1.0 eq)[1]
-
Amine: Secondary amine derivative (1.1 eq)[1]
-
Catalyst:
(2 mol%) or [1] -
Ligand: Tri-tert-butylphosphine (
) or S-Phos (4 mol%)[1] -
Base:
(Sodium tert-butoxide) (1.5 eq)[1] -
Solvent: Anhydrous Toluene or Xylene[1]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and let cool under a stream of
or Argon. Oxygen acts as a catalyst poison.[1] -
Charging: Add the 4-bromo-acridine derivative, the secondary amine, and
to the flask. -
Solvent Addition: Add anhydrous toluene via syringe. Sparge the solvent with nitrogen for 15 minutes to remove dissolved oxygen.[1]
-
Catalyst Injection: Add the Pd catalyst and ligand (pre-mixed in a small amount of toluene if using liquid ligand) under positive nitrogen pressure.[1]
-
Reaction: Heat the mixture to reflux (approx. 110°C) for 12–24 hours.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove palladium black and inorganic salts.[1] Wash the pad with DCM.[1]
-
Purification: Concentrate the filtrate and purify via silica gel column chromatography.
Handling & Safety
-
Light Sensitivity: Acridine derivatives can be photo-oxidized.[1] Store in amber vials under inert gas (Argon) at 2-8°C.
-
Toxicity: Like many acridines, this compound should be treated as a potential mutagen/intercalating agent.[1] Use double gloves and handle only in a fume hood.[1]
-
Stability: The gem-dimethyl group at C9 prevents oxidation to the acridone (C=O) species, rendering it significantly more stable than unsubstituted acridines.[1]
References
-
ChemicalBook. (2025).[1][6] 4-Bromo-9,9-dimethyl-9,10-dihydroacridine Product Specifications & CAS 2222130-32-5.[1][6][7] Retrieved from [1]
-
MySkinRecipes. (2024).[1] Material Safety Data Sheet and Specifications for 4-Bromo-9,9-dimethyl-9,10-dihydroacridine. Retrieved from [1]
-
MDPI. (2021). Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application. Retrieved from [1]
-
South China University of Technology. (2020). 9,9-Dimethyl-9,10-dihydroacridine functionalized phosphoindole oxides with AIE property for OLED application. Retrieved from [1]
-
BLD Pharm. (2024).[1] Catalog entry for Acridine Derivatives and 2,7-Dibromo analogs (Comparative Data). Retrieved from [1]
Sources
- 1. 1333316-35-0|2,7-Dibromo-9,9-dimethyl-9,10-dihydroacridine|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Buy 2,7-Dibromo-10-(4-bromophenyl)-9,9-dimethyl-9,10-dihydroacridine [smolecule.com]
- 4. CAS 6267-02-3: 9,9-Dimethyl-9,10-dihydroacridine [cymitquimica.com]
- 5. Acridine Based Small Molecular Hole Transport Type Materials for Phosphorescent OLED Application [mdpi.com]
- 6. 4-Bromo-9,9-dimethyl-9,10-dihydroacridine | 2222130-32-5 [chemicalbook.com]
- 7. 4-Bromo-9,9-dimethyl-9,10-dihydroacridine [myskinrecipes.com]
